REACTION_CXSMILES
|
[CH3:1][CH:2]1[O:6][CH:5]([C:7]([OH:9])=O)[CH2:4][CH2:3]1.[C:10](Cl)(=O)C(Cl)=O.[BrH:16]>ClCCl.CN(C)C=O>[Br:16][CH2:10][C:7]([CH:5]1[CH2:4][CH2:3][CH:2]([CH3:1])[O:6]1)=[O:9]
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC1CCC(O1)C(=O)O
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
2.6 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Type
|
CUSTOM
|
Details
|
After stirring for 1.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was re-dissolved in dichloromethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated again
|
Type
|
CUSTOM
|
Details
|
Excess diazomethane was then bubbled through a solution of the resulting acid chloride in dichloromethane (30 ml) at 0° C
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min. at 0° C.
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 15 min. at room temperature
|
Duration
|
15 min
|
Type
|
WASH
|
Details
|
washed with water (x2)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1.25 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCC(=O)C1OC(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.67 g | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |